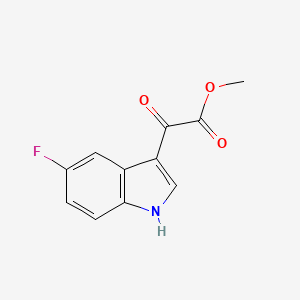

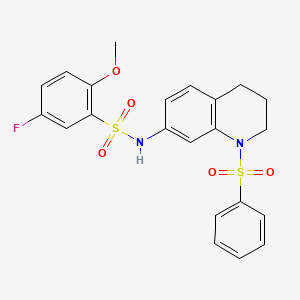

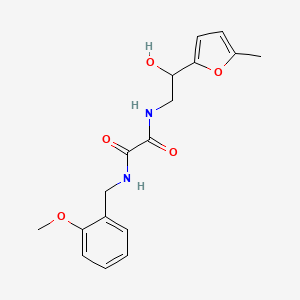

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate

Overview

Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, has a linear formula of C11H13FN2 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, include a molecular weight of 192.24 and a linear formula of C11H13FN2 .Scientific Research Applications

Treatment of Neurological Diseases

The compound has been found to be useful in treating neurological diseases . The solid forms of N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine, a compound structurally similar to the one , have been used for this purpose .

Treatment of Psychiatric Disorders

In addition to neurological diseases, the compound has also been used in the treatment of psychiatric disorders . This is due to its ability to affect certain neurological pathways .

Inhibitor of Notum

The compound has been found to inhibit Notum, an enzyme that plays a role in the Wnt signaling pathway . This pathway is involved in various biological processes, including cell growth and differentiation .

Structural Studies

The compound has been used in structural studies, particularly in the study of the Notum enzyme . High-resolution structures of the compound’s complexes with Notum have been obtained, providing valuable insights into the enzyme’s function .

Drug Design

The structural information obtained from these studies can be used in the design of potent and brain-accessible drugs for neurodegenerative diseases such as Alzheimer’s disease . In these diseases, upregulation of Wnt signaling may be beneficial .

Chemical Synthesis

The compound can be produced through a Knoevenagel condensation and cyclization reaction . This reaction involves the treatment of substituted 2-methylindoles with POCl3 to produce indolecarboxaldehydes, which are then treated with 2-fluorobenzaldehyde under basic conditions .

Mechanism of Action

Target of Action

Similar compounds with indole moieties have been known to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

Compounds with similar structures have been found to inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to cell division and growth .

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to the inhibition of cell division and growth .

Future Directions

properties

IUPAC Name |

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYPFEWHMRWVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

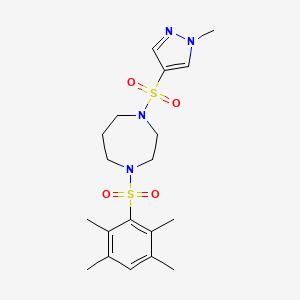

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)

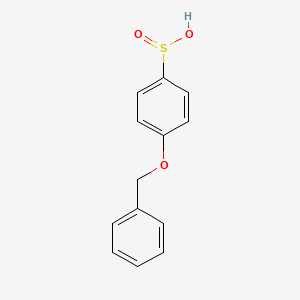

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)

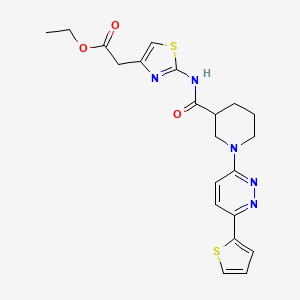

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)